molecular formula C9H1115NO3 B555819 (2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid CAS No. 35424-81-8

(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B555819
CAS RN: 35424-81-8
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-YTRLMEAHSA-N
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Description

“(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid” is a unique molecule with immense potential in scientific research. Its structural complexity and diverse properties make it a promising candidate for various applications, ranging from drug development to material science1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid”. However, it’s worth noting that the synthesis of complex molecules often involves multiple steps and requires a deep understanding of organic chemistry1.



Molecular Structure Analysis

The molecular structure of “(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid” contributes to its unique properties and potential applications. However, specific details about its molecular structure are not readily available1.



Chemical Reactions Analysis

The chemical reactions involving “(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid” would depend on the conditions and the reactants involved. Unfortunately, specific details about its chemical reactions are not readily available1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid” would include aspects like solubility, stability, and reactivity. Unfortunately, specific details about its physical and chemical properties are not readily available1.


Scientific Research Applications

Food Contact Material Safety

A study by the EFSA assessed the safety of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, when used in food contact materials. It concluded that there is no safety concern for consumers if the substance is used in polyolefins in contact with specific types of food and its migration does not exceed certain limits (Flavourings, 2011).

Computational Peptidology

A 2019 study utilized conceptual density functional theory for the study of new antifungal tripeptides, including a variant of the compound . This approach provided insights into the reactivity descriptors and bioactivity scores of these peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Research on analogues of this compound has shown significant in vitro antioxidant action. Some compounds demonstrated promising efficacy against inflammation and ulceration, indicating potential therapeutic applications (Subudhi & Sahoo, 2011).

Asymmetric Synthesis in Chemistry

The asymmetric synthesis of related fluorinated l-tyrosine and meta-l-tyrosines, including variants of the compound, has been described, highlighting its relevance in chemical synthesis processes (Monclus, Masson, & Luxen, 1995).

Renewable Building Block for Polybenzoxazine

The compound, known as phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Antibacterial and Antifungal Applications

A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including a derivative of this compound, displayed promising antibacterial and antifungal activities, suggesting medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

“(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid” is intended for research and development use by, or directly under the supervision of, a technically qualified individual2. However, specific safety and hazard information is not readily available1.


Future Directions

Given its potential in scientific research, “(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid” could have various future applications. However, specific future directions are not readily available1.


Please note that this analysis is based on the limited information available and may not cover all aspects of “(2S)-2-(15N)Azanyl-3-(4-hydroxyphenyl)propanoic acid”. For a more comprehensive analysis, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-YTRLMEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480571
Record name L-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine-15N

CAS RN

35424-81-8
Record name L-Tyrosine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine-15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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